Euphorbia factor L7b

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

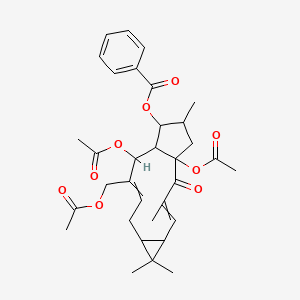

[1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O9/c1-18-15-26-25(32(26,6)7)14-13-24(17-39-20(3)34)29(40-21(4)35)27-28(41-31(38)23-11-9-8-10-12-23)19(2)16-33(27,30(18)37)42-22(5)36/h8-13,15,19,25-29H,14,16-17H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUXHDLPKVRONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Euphorbia Factor L7b: A Technical Guide to its Discovery and Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L7b is a naturally occurring diterpenoid belonging to the lathyrane class of compounds. These complex molecules, isolated from plants of the Euphorbia genus, have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, origin, and foundational characterization of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding of this compound.

Discovery and Origin

This compound was first isolated and characterized in 1984 by Adolf and Hecker from the caper spurge, Euphorbia lathyris L.[1]. This plant has a long history in traditional medicine, and its chemical constituents have been the subject of extensive phytochemical investigation. The "L" in "Euphorbia factor L" designates lathyrane-type diterpenoids isolated from this particular species.

The seminal work by Adolf and Hecker involved the systematic fractionation of extracts from E. lathyris to isolate and identify a series of these diterpenoid esters. This compound was elucidated as (2S,3S,4R,5R,9S,11R,15R)-3-benzoyloxy-5,15,17-triacetoxy-14-oxolathyra-6Z,12E-diene, with the molecular formula C₃₃H₄₀O₉. Its chemical structure is presented below.

Chemical Structure of this compound Systematic Name: (2S,3S,4R,5R,9S,11R,15R)-3-benzoyloxy-5,15,17-triacetoxy-14-oxolathyra-6Z,12E-diene CAS Number: 93550-95-9 Molecular Formula: C₃₃H₄₀O₉ Molecular Weight: 580.67 g/mol

Experimental Protocols

General Isolation and Purification Workflow

Caption: Generalized workflow for the isolation of lathyrane diterpenoids.

Detailed Steps:

-

Extraction: Powdered seeds of Euphorbia lathyris are subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, under reflux conditions. This is usually repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The lathyrane diterpenoids, being relatively nonpolar, are typically enriched in the petroleum ether fraction.

-

Chromatographic Separation: The petroleum ether fraction is then subjected to a series of chromatographic techniques for the separation of individual compounds. This multi-step process often involves:

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of petroleum ether and acetone, to separate compounds based on their polarity.

-

Sephadex LH-20 Chromatography: Further purification is often achieved using size-exclusion chromatography on a Sephadex LH-20 column, with a solvent system like chloroform-methanol.

-

Preparative Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure this compound is typically accomplished using preparative TLC and/or semi-preparative HPLC.

-

Structure Elucidation

The structure of this compound was originally determined using a combination of spectroscopic methods, which is standard practice for the characterization of novel natural products.

Caption: Spectroscopic methods for structure elucidation.

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition, leading to the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. 2D NMR techniques such as COSY, HMQC, and HMBC are used to establish the connectivity between atoms and thus the overall structure of the molecule.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and any chromophores.

Quantitative Data

While specific quantitative data for this compound from its original discovery is not widely available, data for other closely related lathyrane diterpenoids isolated from Euphorbia lathyris can provide a valuable comparative context for researchers.

Table 1: Cytotoxicity of Lathyrane Diterpenoids from Euphorbia lathyris

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Euphorbia factor L1 | KB | 30.83 ± 2.93 | [2] |

| KBv200 | 28.11 ± 3.08 | [2] | |

| MCF-7 | 39.47 ± 4.03 | [2] | |

| MCF-7/ADR | 42.69 ± 4.27 | [2] | |

| Euphorbia factor L2 | A549 | 36.82 | [3] |

| Euphorbia factor L3 | A549 | 34.04 ± 3.99 | [4] |

| Euphorbia factor L28 | 786-0 | 9.43 | [5] |

| HepG2 | 13.22 | [5] |

Note: The absence of data for this compound in this table highlights the need for further biological evaluation of this specific compound.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, studies on other lathyrane diterpenoids, such as Euphorbia factor L3, suggest that these compounds can induce apoptosis in cancer cells through the mitochondrial pathway. This pathway is characterized by the loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm, which then activates the caspase cascade, leading to programmed cell death.

Hypothetical Signaling Pathway for Lathyrane Diterpenoid-Induced Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis.

Conclusion

This compound is a distinct lathyrane diterpenoid originating from Euphorbia lathyris. While its initial discovery and structural elucidation are documented, there is a notable gap in the publicly available, detailed experimental data and specific biological activity profile for this particular compound. The established protocols for the isolation of related compounds and the known biological activities of the lathyrane class provide a solid foundation for future research. Further investigation into the cytotoxic effects and the specific molecular targets and signaling pathways of this compound is warranted and could reveal novel therapeutic potentials.

References

- 1. Macrocyclic lathyrane type diterpene esters (jolkinols) from callus cultures and roots of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Biological Activity Screening of Euphorbia factor L7b and Related Lathyrane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity of Euphorbia factor L7b, a lathyrane diterpenoid isolated from plants of the Euphorbia genus. Due to the limited specific data available for this compound, this guide also incorporates detailed information on the well-studied, structurally similar lathyrane diterpenoids, including Euphorbia factors L1, L2, and L3. This comparative approach offers valuable insights into the potential therapeutic applications of this class of compounds.

Introduction to Lathyrane Diterpenoids

Lathyrane diterpenoids are a significant class of natural products predominantly found in the Euphorbia genus. These compounds are characterized by a unique tricyclic carbon skeleton and have garnered considerable interest in the scientific community for their diverse and potent biological activities. These activities include anti-inflammatory, cytotoxic, and multidrug resistance reversal properties, making them promising candidates for drug discovery and development.

Biological Activity of this compound

Current research on this compound has primarily focused on its anti-inflammatory potential. The available quantitative data is summarized below.

Anti-inflammatory Activity

The anti-inflammatory activity of this compound has been evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Table 1: Anti-inflammatory Activity of this compound

| Compound | Biological Activity | Assay System | IC50 (µM) |

| This compound | Nitric Oxide Inhibition | LPS-induced RAW 264.7 macrophages | 23.9 |

Biological Activities of Related Lathyrane Diterpenoids

To provide a broader context for the potential of this compound, this section details the biological activities of other closely related lathyrane diterpenoids.

Anti-inflammatory Activity

Several lathyrane diterpenoids have demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of Selected Lathyrane Diterpenoids

| Compound | Biological Activity | Assay System | IC50 (µM) |

| Euphorbia factor L1 | Nitric Oxide Inhibition | LPS-induced RAW 264.7 macrophages | 9.90 ± 1.40 |

| Euphorbia factor L3 | Nitric Oxide Inhibition | LPS-induced RAW 264.7 macrophages | 8.06 ± 1.40 |

| Lathyrol | Nitric Oxide Inhibition | LPS-induced RAW 264.7 macrophages | 11.10 ± 1.14 |

Cytotoxic Activity

Lathyrane diterpenoids have shown potent cytotoxic effects against a range of human cancer cell lines, suggesting their potential as anticancer agents.

Table 3: Cytotoxic Activity of Selected Lathyrane Diterpenoids

| Compound | Cell Line | Cell Type | IC50 (µM) |

| Euphorbia factor L2 | A549 | Human Lung Carcinoma | Potent activity reported |

| Euphorbia factor L3 | A549 | Human Lung Carcinoma | 34.04 ± 3.99[1] |

| Euphorbia factor L12 | C6 | Rat Glioma | 12.4 |

| Euphorbia factor L12 | MCF-7 | Human Breast Adenocarcinoma | 25.3 |

| Euphorbia factor L17 | C6 | Rat Glioma | 36.2 |

| Euphorbia factor L17 | MCF-7 | Human Breast Adenocarcinoma | 21.5 |

Mechanisms of Action

The biological activities of lathyrane diterpenoids are underpinned by their interaction with key cellular signaling pathways.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

Lathyrane diterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Lathyrane diterpenoids have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.[2][3]

Cytotoxic Mechanism: Induction of Apoptosis via the Mitochondrial Pathway

The anticancer activity of lathyrane diterpenoids, such as Euphorbia factor L3, is mediated through the induction of apoptosis via the intrinsic or mitochondrial pathway.[1] These compounds can induce a loss of mitochondrial membrane potential (ΔΨm), leading to the release of cytochrome c from the mitochondria into the cytoplasm.[1] Cytosolic cytochrome c then binds to Apaf-1, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nitric Oxide (NO) Inhibition Assay

This assay is used to determine the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

LPS Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring cell viability.

-

Cell Culture: Human cancer cell lines (e.g., A549) are cultured in an appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control group. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis induced by a compound.

-

Cell Culture and Treatment: Cells are seeded in a 6-well plate and treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated for 15 minutes in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells is determined from the flow cytometry data.

Conclusion

This compound and related lathyrane diterpenoids represent a promising class of natural products with significant anti-inflammatory and cytotoxic activities. While specific data for this compound is still emerging, the extensive research on structurally similar compounds provides a strong rationale for its further investigation as a potential therapeutic agent. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further studies are warranted to fully elucidate the therapeutic potential and mechanism of action of this compound.

References

Whitepaper: Euphorbia lathyris as a Source of the Diterpenoid Euphorbia Factor L7b

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia lathyris, commonly known as caper spurge, has a long history in folk medicine for treating various ailments, including skin conditions and cancer.[1][2][3] The plant's latex and seeds are rich sources of bioactive macrocyclic diterpenoids, broadly classified as lathyrane and ingenane (B1209409) types.[4][5] These compounds, often referred to as "Euphorbia factors," have garnered significant scientific interest for their potent biological activities, including cytotoxic, anti-inflammatory, and antiviral properties. Among these is Euphorbia factor L7b, a lathyrane-type diterpenoid. This technical guide provides a comprehensive overview of E. lathyris as a source of this compound, detailing its chemical profile, established protocols for extraction and isolation, analytical quantification methods, and the well-characterized biological mechanism of action of related compounds that serve as a model for its potential activity.

Introduction to Euphorbia lathyris and its Bioactive Diterpenoids

Euphorbia lathyris is a biennial plant native to Asia and naturalized in many other regions. Traditionally, its seeds and latex have been used as purgatives and topical treatments for warts and corns. The plant's bioactivity is primarily attributed to a diverse group of diterpenoid esters found in its seed oil. These compounds are categorized based on their core carbon skeleton, with the most prominent types being lathyrane and ingenane.

The ingenane derivative, ingenol (B1671944) mebutate (ingenol-3-angelate), isolated from the related Euphorbia peplus, is an FDA-approved topical treatment for actinic keratosis, highlighting the therapeutic potential of this compound class. The lathyrane-type diterpenoids from E. lathyris, known as Euphorbia factors L1-L34, have demonstrated significant cytotoxicity against various cancer cell lines and the ability to reverse multidrug resistance. This compound is a specific lathyrane diterpenoid within this family.

Chemical Profile of this compound

This compound is a complex diterpenoid ester. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (2S,3S,4R,5R,9S,11R,15R)-3-benzoyloxy-5,15,17-triacetoxy-14-oxolathyra-6Z,12E-diene | |

| CAS Number | 93550-95-9 | |

| Molecular Formula | C₃₃H₄₀O₉ | |

| Molecular Weight | 580.67 g/mol | |

| Compound Type | Lathyrane Diterpenoid | |

| Storage Conditions | 2-8°C |

Extraction and Isolation from Euphorbia lathyris Seeds

The isolation of lathyrane diterpenoids like this compound from E. lathyris seeds involves a multi-step process of extraction, solvent partitioning, and chromatography. The following protocol is a synthesized methodology based on established procedures for isolating Euphorbia factors from this source.

Experimental Workflow for Isolation

Detailed Experimental Protocol

-

Plant Material Preparation : Mature seeds of Euphorbia lathyris are dried and ground into a fine powder.

-

Ethanolic Extraction : The powdered seeds (e.g., 4 kg) are subjected to reflux with 95% ethanol three times, for three hours each time. The ethanolic extracts are then combined.

-

Concentration and Partitioning : The solvent is removed from the combined extracts under reduced pressure to yield a concentrate. This concentrate is suspended in water and partitioned successively with petroleum ether. The petroleum ether fraction, which contains the less polar diterpenoids, is collected for further purification.

-

Column Chromatography : The petroleum ether extract is subjected to a series of chromatographic separations.

-

Silica Gel Chromatography : The extract is first separated on a silica gel column, eluting with a gradient of petroleum ether and acetone. Fractions are collected and monitored (e.g., by TLC) to identify those containing the target compounds.

-

Sephadex LH-20 Chromatography : Fractions rich in the desired compounds are pooled and further purified using a Sephadex LH-20 column with a chloroform/methanol mobile phase.

-

-

Final Purification : If necessary, preparative thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to achieve the final purification of this compound.

Quantification and Yield

Accurate quantification of ingenol esters and related diterpenoids is crucial for standardizing extracts and for pharmacological studies.

Analytical Methodology: UHPLC-MS/MS

A validated method for quantifying the parent compound ingenol in Euphorbia species utilizes ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS). This approach offers high sensitivity and selectivity.

-

Sample Preparation : Plant extracts undergo methanolysis to convert the various ingenol esters into the core ingenol alcohol. This is followed by solid-phase extraction (SPE) for purification.

-

Internal Standard : An isotope-labeled analogue (e.g., ¹⁸O-labelled ingenol) is used as an internal standard to ensure accuracy.

-

Instrumentation : Analysis is performed on a UHPLC system coupled to a tandem mass spectrometer. A C18 column is typically used for separation with a mobile phase consisting of an aqueous solution with formic acid and acetonitrile.

-

Detection : The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for precise detection and quantification of the target analyte and the internal standard.

Expected Yields

While specific yield data for this compound is not widely published, data from related compounds in E. lathyris provide a valuable reference. The seeds are a known industrial source for ingenol mebutate, which is derived from ingenol-based Euphorbia factors. The yield of the core ingenol from E. lathyris seeds is approximately 100 mg/kg. The total diterpenoid ester fraction can account for about 3-5% of the seed oil.

| Compound/Fraction | Source | Yield | Reference |

| Total Diterpenoid Esters | E. lathyris seed oil | ~3-5% of oil | |

| Ingenol (from esters) | E. lathyris seeds | ~100 mg/kg | |

| Euphorbia factor L1 | E. lathyris seeds | 1120 mg from 4 kg | |

| Euphorbia factor L3 | E. lathyris seeds | 1100 mg from 4 kg |

Biological Activity and Mechanism of Action

Specific bioactivity studies on this compound are limited. However, the mechanism of action for structurally similar ingenane and lathyrane diterpenoids is well-documented, providing a strong predictive model for its function.

Primary Cellular Target: Protein Kinase C (PKC)

Ingenol esters, such as ingenol mebutate, are potent activators of Protein Kinase C (PKC) isoforms. These compounds mimic the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes. The binding affinity of the parent compound ingenol to PKC is reported with a Ki of 30 µM.

Downstream Signaling and Cellular Effects

Activation of PKC initiates a cascade of downstream signaling events that lead to profound cellular changes.

-

PKC/MEK/ERK Pathway : Studies on ingenol mebutate in keratinocytes have shown that its cell-death-inducing effects are mediated through the PKCδ/MEK/ERK signaling pathway.

-

Induction of Cell Death : The primary mechanism of action involves inducing rapid cell death via primary necrosis. This is characterized by the disruption of the plasma membrane and mitochondrial swelling.

-

Apoptosis : In some cancer cell lines, related compounds like Euphorbia factor L3 have been shown to induce apoptosis through the mitochondrial pathway, involving the loss of mitochondrial membrane potential and the release of cytochrome c.

-

Immune Response : In a therapeutic context, the initial necrosis releases pro-inflammatory cytokines, leading to the recruitment of immune cells like neutrophils. This secondary inflammatory response helps clear remaining aberrant cells.

Signaling Pathway Diagram

Cytotoxicity Data of Related Euphorbia Factors

To provide context for the potential potency of L7b, the cytotoxic activities of other lathyrane diterpenoids isolated from E. lathyris are presented below.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Euphorbia factor L3 | A549 (Lung) | 34.04 | |

| Euphorbia factor L9 | A549 (Lung) | > 40 | |

| Euphorbia factor L9 | MDA-MB-231 (Breast) | 16.1 | |

| Euphorbia factor L9 | KB (Nasopharyngeal) | 10.2 | |

| Euphorbia factor L9 | MCF-7 (Breast) | 22.3 |

Toxicology and Safety Considerations

All parts of Euphorbia lathyris, particularly the milky latex, are toxic. Direct contact with the sap can cause severe skin and eye irritation, including keratoconjunctivitis and periorbital dermatitis. Ingestion can lead to significant gastrointestinal distress. The toxicity is attributed to the complex mixture of diterpenoid esters. Therefore, appropriate personal protective equipment (gloves, eye protection) is mandatory when handling the plant material and its extracts.

Conclusion and Future Directions

Euphorbia lathyris is a proven and valuable source of complex, bioactive diterpenoids. While research has heavily focused on ingenol derivatives, the lathyrane-type compounds, including this compound, represent a promising area for further investigation. Based on the well-established mechanism of action of related molecules, it is highly probable that this compound functions as a potent modulator of the Protein Kinase C signaling pathway.

Future research should prioritize:

-

Optimizing Isolation : Developing scaled-up, efficient purification protocols specifically for this compound.

-

Biological Characterization : Conducting comprehensive in vitro and in vivo studies to determine the specific cytotoxic and immunomodulatory effects of pure this compound.

-

Mechanism Elucidation : Confirming its interaction with PKC isoforms and delineating the specific downstream cellular consequences.

-

Structure-Activity Relationship (SAR) : Investigating how the unique ester substitutions on the lathyrane skeleton of L7b contribute to its biological activity compared to other Euphorbia factors.

This focused research will be critical for unlocking the full therapeutic potential of this compound and other related compounds derived from Euphorbia lathyris.

References

Spectroscopic and Methodological Insights into Lathyrane Diterpenoids: The Case of Euphorbia Factor L7b

Introduction to Euphorbia Factor L7b

This compound is a member of the lathyrane class of diterpenoids, a group of complex natural products isolated from plants of the Euphorbia genus. These compounds are characterized by a unique tricyclic carbon skeleton and have garnered significant interest for their diverse biological activities.

Known Information for this compound:

| Identifier | Value |

| Chemical Name | (2S,3S,4R,5R,9S,11R,15R)-3-benzoyloxy-5,15,17-triacetoxy-14-oxolathyra-6Z,12E-diene |

| CAS Number | 93550-95-9 |

| Reported Biological Activity | Anti-inflammatory |

Due to the absence of specific published NMR and MS data for this compound, the following sections will provide representative spectroscopic data from a well-characterized lathyrane diterpenoid, Euphorbia factor L3, along with a generalized experimental protocol for the isolation and characterization of these compounds from Euphorbia species.

Representative Spectroscopic Data: Euphorbia Factor L3

To provide a practical reference for researchers, the ¹H and ¹³C NMR data for Euphorbia factor L3, a structurally similar lathyrane diterpenoid, are presented below. These data are illustrative of the types of spectral features characteristic of this compound class.

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for Euphorbia factor L3

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 1 | 40.1 | 2.25 (m), 1.65 (m) |

| 2 | 29.7 | 1.90 (m) |

| 3 | 76.9 | 5.60 (d, J = 9.2) |

| 4 | 135.2 | - |

| 5 | 72.9 | 5.45 (s) |

| 6 | 129.8 | 5.95 (d, J = 10.8) |

| 7 | 138.8 | 5.80 (d, J = 10.8) |

| 8 | 42.1 | 2.50 (m) |

| 9 | 35.2 | 1.80 (m) |

| 10 | 28.1 | 1.75 (m), 1.55 (m) |

| 11 | 38.2 | 2.10 (m) |

| 12 | 130.5 | 5.30 (t, J = 7.2) |

| 13 | 134.5 | - |

| 14 | 202.1 | - |

| 15 | 82.1 | 5.70 (d, J = 9.6) |

| 16 | 22.1 | 1.15 (s) |

| 17 | 29.8 | 1.25 (s) |

| 18 | 16.5 | 1.05 (d, J = 6.8) |

| 19 | 15.8 | 1.70 (s) |

| 20 | 62.3 | 4.20 (d, J = 12.4), 4.10 (d, J = 12.4) |

| Bz-1' | 130.1 | - |

| Bz-2', 6' | 129.8 | 8.05 (d, J = 7.6) |

| Bz-3', 5' | 128.5 | 7.45 (t, J = 7.6) |

| Bz-4' | 133.1 | 7.55 (t, J = 7.6) |

| 5-OAc | 170.2 | - |

| 5-OAc | 21.1 | 2.05 (s) |

| 15-OAc | 170.1 | - |

| 15-OAc | 21.2 | 2.15 (s) |

Experimental Protocols

The following is a generalized protocol for the extraction, isolation, and structural elucidation of lathyrane diterpenoids from the seeds of Euphorbia lathyris, based on established methodologies.

Extraction and Isolation

-

Plant Material : Dried and powdered seeds of Euphorbia lathyris are used as the starting material.

-

Extraction : The powdered seeds are subjected to extraction with 95% ethanol (B145695) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation : The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity.

-

Chromatographic Separation : The ethyl acetate fraction, typically rich in diterpenoids, is subjected to repeated column chromatography on silica (B1680970) gel using a gradient elution system (e.g., petroleum ether-acetone or hexane-ethyl acetate).

-

Purification : Fractions containing compounds of interest are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure compounds.

Structure Elucidation

-

Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the isolated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR and ¹³C NMR spectra are recorded to determine the proton and carbon frameworks of the molecule.

-

2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of protons and carbons and to assign the complete structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the relative stereochemistry of the molecule.

-

-

X-ray Crystallography : If a suitable crystal can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute and relative stereochemistry.

Visualized Workflow

The general workflow for the isolation and characterization of lathyrane diterpenoids can be visualized as follows:

The Lathyrane Diterpenoid Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lathyrane diterpenoids, a class of structurally complex natural products primarily found in the Euphorbiaceae family, have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and multi-drug resistance reversal properties. This technical guide provides a comprehensive overview of the core biosynthesis pathway of lathyrane diterpenoids, detailing the key enzymatic steps, relevant experimental protocols, and quantitative data to support researchers in the fields of natural product chemistry, metabolic engineering, and drug development.

Core Biosynthesis Pathway of Lathyrane Diterpenoids

The biosynthesis of lathyrane diterpenoids originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in plants. The pathway to the core lathyrane skeleton involves a series of enzymatic reactions, including cyclization and subsequent oxidative modifications.

The initial committed step is the cyclization of GGPP to form the macrocyclic diterpene casbene (B1241624).[1][2][3] This reaction is catalyzed by the enzyme casbene synthase (CBS) . Following the formation of the casbene backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) and an alcohol dehydrogenase (ADH).

Specifically, in Euphorbia lathyris, two key CYPs, CYP71D445 and CYP726A27 , have been identified to catalyze the regio-specific oxidation of casbene.[3][4] CYP71D445 is responsible for the 9-oxidation of casbene, while CYP726A27 catalyzes the 5-oxidation. These oxidative steps are crucial for the subsequent intramolecular cyclization.

The final step in the formation of the characteristic lathyrane 5/11/3-tricyclic skeleton involves an alcohol dehydrogenase, ADH1 . This enzyme facilitates the dehydrogenation of the hydroxyl groups introduced by the CYPs, which then leads to a rearrangement and cyclization to form key lathyrane intermediates such as jolkinol C . From jolkinol C, a diverse array of lathyrane diterpenoids are generated through further species-specific tailoring reactions, including hydroxylations, acylations, and epoxidations.

Quantitative Data on Lathyrane Diterpenoid Production

Metabolic engineering efforts have successfully demonstrated the heterologous production of lathyrane precursors in microbial hosts, providing a platform for scalable production and further pathway elucidation. The following table summarizes key quantitative data from a study engineering Saccharomyces cerevisiae for the production of jolkinol C and other oxidized casbanes.

| Product | Host Organism | Titer | Reference |

| Jolkinol C | Saccharomyces cerevisiae | ~800 mg/L | |

| Total Oxidized Casbanes | Saccharomyces cerevisiae | > 1 g/L |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the elucidation of the lathyrane diterpenoid biosynthesis pathway.

Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

This protocol describes the transient expression of lathyrane biosynthetic genes in N. benthamiana leaves using Agrobacterium tumefaciens-mediated infiltration, a powerful tool for rapid gene function analysis.

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101) carrying the expression vector with the gene of interest (e.g., CBS, CYP71D445, CYP726A27, ADH1).

-

N. benthamiana plants (4-6 weeks old).

-

Infiltration medium: 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone.

-

YEB medium with appropriate antibiotics.

-

1 mL needleless syringe.

Procedure:

-

Grow a single colony of A. tumefaciens containing the desired plasmid in 5 mL of YEB medium with appropriate antibiotics at 28°C overnight with shaking.

-

Inoculate 50 mL of YEB medium with the overnight culture and grow until the OD₆₀₀ reaches 0.6-0.8.

-

Pellet the bacterial cells by centrifugation at 4000 x g for 10 minutes at room temperature.

-

Resuspend the pellet in infiltration medium to a final OD₆₀₀ of 0.5-1.0.

-

Incubate the bacterial suspension at room temperature for 2-3 hours in the dark.

-

Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a 1 mL needleless syringe.

-

For co-expression of multiple genes, mix the respective Agrobacterium suspensions in equal ratios before infiltration.

-

Grow the infiltrated plants for 3-5 days under standard growth conditions.

-

Harvest the infiltrated leaf tissue for metabolite analysis.

In Vitro Enzyme Assays

This section outlines a general protocol for in vitro assays of the key enzymes in the lathyrane biosynthesis pathway.

a) Casbene Synthase (CBS) Assay:

Materials:

-

Purified CBS enzyme (heterologously expressed in E. coli).

-

Assay buffer: 50 mM HEPES pH 7.2, 10 mM MgCl₂, 10% glycerol, 5 mM DTT.

-

Substrate: Geranylgeranyl pyrophosphate (GGPP).

-

Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate).

-

GC-MS for product analysis.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and purified CBS enzyme.

-

Initiate the reaction by adding GGPP to a final concentration of 10-50 µM.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of organic solvent and vortexing vigorously.

-

Separate the organic phase, evaporate the solvent under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent for GC-MS analysis to identify and quantify casbene.

b) Cytochrome P450 (CYP) Assay:

Materials:

-

Microsomes containing the heterologously expressed CYP (e.g., from yeast or insect cells).

-

Assay buffer: 100 mM potassium phosphate buffer pH 7.4.

-

Substrate: Casbene.

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Organic solvent for extraction (e.g., ethyl acetate).

-

LC-MS or GC-MS for product analysis.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, microsomes, and the NADPH regenerating system.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding casbene (dissolved in a small amount of DMSO or ethanol).

-

Incubate the reaction at 30°C for 1-2 hours with shaking.

-

Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.

-

Analyze the organic extract by LC-MS or GC-MS to detect oxidized casbene products.

c) Alcohol Dehydrogenase (ADH) Assay:

Materials:

-

Purified ADH1 enzyme.

-

Assay buffer: 50 mM Tris-HCl pH 8.0.

-

Substrate: Oxidized casbene intermediate (e.g., 5-hydroxy-9-oxocasbene).

-

Cofactor: NAD⁺ or NADP⁺.

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the substrate.

-

Add the purified ADH1 enzyme.

-

Initiate the reaction by adding the cofactor (NAD⁺ or NADP⁺).

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.

-

The rate of the reaction can be used to determine the enzyme activity.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of volatile and semi-volatile compounds like diterpenes.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B or similar.

-

Mass Spectrometer: Agilent 5977A or similar.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: 50°C for 2 min, then ramp at 10°C/min to 300°C, hold for 5 min.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-500.

Sample Preparation:

-

Extract metabolites from plant tissue or enzyme assays with an appropriate organic solvent (e.g., hexane or ethyl acetate).

-

Concentrate the extract under a stream of nitrogen.

-

(Optional) Derivatize the sample with a silylating agent (e.g., BSTFA) to improve the volatility of hydroxylated compounds.

-

Reconstitute the sample in a suitable solvent for injection.

Signaling and Regulation

The biosynthesis of lathyrane diterpenoids, like many other phytoalexins, is believed to be regulated by a complex signaling network in response to biotic and abiotic stresses. While specific regulatory mechanisms for lathyrane biosynthesis are still under investigation, general principles of phytoalexin regulation provide a framework for understanding their control.

Plant hormones such as jasmonic acid (JA) and salicylic acid (SA) are key signaling molecules that mediate defense responses, including the induction of secondary metabolite biosynthesis. Elicitors from pathogens can trigger a signaling cascade involving mitogen-activated protein kinases (MAPKs), leading to the activation of transcription factors.

Several families of transcription factors, including WRKY , bHLH , and MYB , are known to regulate the expression of genes in terpenoid biosynthetic pathways by binding to specific cis-acting elements in their promoter regions. It is likely that a combination of these transcription factors orchestrates the expression of the lathyrane biosynthetic genes, including CBS, CYP71D445, CYP726A27, and ADH1. The discovery of gene clusters containing these biosynthetic genes in some Euphorbiaceae species suggests a coordinated transcriptional regulation.

This technical guide provides a foundational understanding of the lathyrane diterpenoid biosynthesis pathway, offering valuable insights and practical methodologies for researchers. Further investigation into the regulatory networks and the characterization of additional tailoring enzymes will undoubtedly open new avenues for the production and utilization of these promising bioactive molecules.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Transient Expression in Nicotiana Benthamiana Leaves for Triterpene Production at a Preparative Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrated Transcriptome Analysis Reveals Plant Hormones Jasmonic Acid and Salicylic Acid Coordinate Growth and Defense Responses upon Fungal Infection in Poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome-wide analysis of terpene synthase gene family to explore candidate genes related to disease resistance in Prunus persica - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Potential of Lathyrane Diterpenoids from Euphorbia Species: A Technical Overview

Absence of Data on Euphorbia Factor L7b: It is important to note that a comprehensive search of scientific literature did not yield any specific data for a compound designated as "this compound." Therefore, this technical guide will focus on the well-characterized and closely related lathyrane diterpenoids, Euphorbia factors L1, L2, and L3 , as representative examples of this class of compounds' in vitro anticancer potential. These compounds have been isolated from the seeds of Euphorbia lathyris and have demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines.

This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the cytotoxic effects, underlying mechanisms of action, and experimental methodologies associated with these promising natural products.

Quantitative Data on Cytotoxic Activity

The in vitro anticancer efficacy of Euphorbia factors L1, L2, and L3 has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Euphorbia factor L1 | A549 | Lung Carcinoma | 51.34 ± 3.28 | [1] |

| Euphorbia factor L2 | A549 | Lung Carcinoma | Not explicitly stated, but induced apoptosis at 40 and 80 µmol/L | [2] |

| KB-VIN | Multidrug-Resistant Epidermoid Carcinoma | Selective cytotoxicity noted | [3] | |

| Euphorbia factor L3 | A549 | Lung Carcinoma | 34.04 ± 3.99 | [1] |

| MCF-7 | Breast Adenocarcinoma | 45.28 ± 2.56 | [1] | |

| LoVo | Colon Adenocarcinoma | 41.67 ± 3.02 | ||

| KB | Epidermoid Carcinoma | 7.9 | ||

| KB-VIN | Multidrug-Resistant Epidermoid Carcinoma | 8.0 | ||

| Euphorbia factor L9 | KB | Epidermoid Carcinoma | 6.1 | |

| KB-VIN | Multidrug-Resistant Epidermoid Carcinoma | 5.7 |

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the anticancer potential of Euphorbia factors.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the Euphorbia factor for a specified duration (e.g., 72 hours).

-

MTT Incubation: MTT solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.

b) Sulforhodamine B (SRB) Colorimetric Assay:

This assay is used to determine cell density based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

-

Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB dye.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read on a plate reader.

Apoptosis Assays

Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) Staining:

This method is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with the Euphorbia factor for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

Flow Cytometry with Propidium Iodide (PI) Staining:

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.

-

Cell Fixation: Cells are fixed in cold ethanol (B145695) to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with PI, which intercalates with DNA.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a method such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways and Mechanisms of Action

Studies on Euphorbia factors, particularly L2 and L3, have elucidated their pro-apoptotic effects, which are primarily mediated through the intrinsic or mitochondrial pathway of apoptosis .

The Mitochondrial Apoptosis Pathway

Euphorbia factor L3 has been shown to induce apoptosis in A549 lung cancer cells via the mitochondrial pathway. This process involves a series of molecular events that lead to the activation of caspases and ultimately, programmed cell death.

Caption: Mitochondrial apoptosis pathway induced by Euphorbia factor L3.

Experimental Workflow for Assessing Anticancer Potential

The general workflow for investigating the in vitro anticancer potential of a compound like a Euphorbia factor is a multi-step process that begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies.

Caption: General experimental workflow for in vitro anticancer evaluation.

Cell Cycle Arrest

In addition to inducing apoptosis, some Euphorbia factors have been observed to disrupt the normal progression of the cell cycle. For instance, compounds 3 (Euphorbia factor L3) and 5 (Euphorbia factor L9) were found to cause an accumulation of cells in the G1 to early S phase, while having no effect on the G2/M phase. This suggests that these compounds can inhibit cell proliferation by halting the cell cycle at a critical checkpoint.

Conclusion

While specific data on "this compound" remains elusive, the available research on other lathyrane diterpenoids, particularly Euphorbia factors L1, L2, and L3, demonstrates their significant potential as in vitro anticancer agents. These compounds exhibit potent cytotoxicity against a variety of cancer cell lines and induce programmed cell death primarily through the mitochondrial apoptosis pathway. Furthermore, their ability to induce cell cycle arrest highlights a multi-faceted mechanism of action. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a solid foundation for further research and development of this promising class of natural products for cancer therapy. Future studies are warranted to explore the full therapeutic potential and structure-activity relationships of these and other related Euphorbia factors.

References

The Anti-inflammatory Potential of Euphorbia factor L7b: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L7b is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. Diterpenoids from the Euphorbia genus are a subject of growing interest in drug discovery due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, including available quantitative data, detailed experimental protocols for assessing its activity, and an examination of its likely mechanism of action through key inflammatory signaling pathways. While specific data on this compound is limited, this guide draws upon extensive research into structurally related lathyrane diterpenoids from E. lathyris to present a thorough and practical resource for the scientific community.

Quantitative Anti-inflammatory Data

The primary reported anti-inflammatory activity of this compound is its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. The available quantitative data is summarized in the table below.

| Compound | Biological Model | Assay | IC50 (µM) | Reference |

| This compound | LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) Inhibition | 23.9 | [1][2] |

Table 1: Inhibitory Concentration (IC50) of this compound on Nitric Oxide Production.

For comparison, other lathyrane diterpenoids isolated from Euphorbia lathyris have also demonstrated potent inhibitory effects on NO production, with IC50 values ranging from 2.6 to 26.0 µM[2]. This suggests that the lathyrane skeleton is a promising scaffold for the development of anti-inflammatory agents.

Experimental Protocols

The following protocols are representative methodologies for evaluating the anti-inflammatory properties of compounds like this compound. These are based on established procedures used for lathyrane diterpenoids in murine macrophage cell lines (e.g., RAW264.7 or BV-2) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Cell Culture and Treatment

Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 96-well for NO assay, 6-well for protein analysis) and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of LPS.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

Methodology:

-

RAW264.7 cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/well and incubated overnight.

-

The medium is replaced with fresh medium containing various concentrations of this compound.

-

After 1 hour of pre-treatment, cells are stimulated with LPS (1 µg/mL) and incubated for 24 hours.

-

After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Pro-inflammatory Cytokine Analysis (ELISA)

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Methodology:

-

RAW264.7 cells are cultured and treated with this compound and LPS as described above.

-

After the 24-hour incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

The levels of TNF-α, IL-6, and IL-1β in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

The absorbance is read on a microplate reader, and cytokine concentrations are determined from their respective standard curves.

Western Blot Analysis for Inflammatory Mediators and Signaling Proteins

Western blotting is used to determine the protein expression levels of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as proteins involved in signaling pathways, such as NF-κB (p65) and its inhibitor, IκBα.

Methodology:

-

RAW264.7 cells are seeded in 6-well plates and treated with this compound and LPS.

-

After the appropriate incubation time (e.g., 24 hours for iNOS and COX-2, shorter times for signaling proteins like phosphorylated IκBα), the cells are washed with cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, p65, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been fully elucidated, research on other lathyrane diterpenoids strongly suggests that its anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.

Lathyrane diterpenoids have been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm. This leads to a downstream reduction in the expression of inflammatory genes.

Experimental Workflow for Mechanism of Action Studies

Conclusion

This compound, a lathyrane diterpenoid from Euphorbia lathyris, demonstrates clear anti-inflammatory potential through its inhibition of nitric oxide production. While further studies are required to fully characterize its effects on a broader range of inflammatory mediators and to definitively confirm its mechanism of action, the existing data, supported by extensive research on related compounds, strongly suggests that this compound warrants further investigation as a potential therapeutic lead for inflammatory diseases. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in their exploration of this promising natural product.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Lathyrane Diterpenoids from Euphorbia Species

Disclaimer: As of this writing, publicly accessible scientific literature does not contain specific data on the cytotoxicity of a compound designated "Euphorbia factor L7b." Therefore, this guide focuses on the preliminary cytotoxicity screening of closely related lathyrane-type diterpenoids, also known as Euphorbia factors, isolated from various Euphorbia species. The methodologies and data presented are synthesized from studies on analogous compounds and serve as a comprehensive reference for researchers in the field.

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the preliminary cytotoxicity screening of lathyrane diterpenoids from the Euphorbia genus. It includes a compilation of cytotoxicity data, detailed experimental protocols for common assays, and visualizations of experimental workflows and relevant signaling pathways.

Data Presentation: Cytotoxicity of Euphorbia Diterpenoids and Extracts

The following tables summarize the 50% inhibitory concentration (IC₅₀) values for various lathyrane diterpenoids and extracts from Euphorbia species against a range of human cancer cell lines. These values are crucial for the preliminary assessment of a compound's cytotoxic potential.

Table 1: Cytotoxicity (IC₅₀) of Purified Lathyrane Diterpenoids

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Euphofischer A | C4-2B (Prostate Cancer) | 11.3 | [1][2] |

| Euphorbia Factor L28 | 786-0 (Renal Cancer) | 9.43 | [3][4] |

| HepG2 (Liver Cancer) | 13.22 | [3] | |

| Euphorbia Factor L3 | A549 (Lung Cancer) | 34.04 ± 3.99 | |

| Euphoscopin C | A549 (Paclitaxel-Resistant Lung Cancer) | 6.9 | |

| Euphorbiapene D | A549 (Paclitaxel-Resistant Lung Cancer) | 7.2 | |

| Euphoheliosnoid A | A549 (Paclitaxel-Resistant Lung Cancer) | 9.5 |

Table 2: Cytotoxicity (IC₅₀) of Euphorbia Species Extracts

| Euphorbia Species | Extract Type | Cell Line | IC₅₀ (µg/mL) | Reference |

| E. lactea | Methanolic | HepG2 (Liver Cancer) | 5.2 | |

| MCF-7 (Breast Cancer) | 5.1 | |||

| E. obesa | Methanolic | HepG2 (Liver Cancer) | 6.3 | |

| E. officinarum | Methanolic | CACO2 (Colon Cancer) | 7.2 | |

| E. grandialata | Methanolic | MCF-7 (Breast Cancer) | 7.5 | |

| E. royleana | Methanolic | CACO2 (Colon Cancer) | 9.1 |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cytotoxicity screening results. The two most common colorimetric assays used for this purpose, the MTT and Sulforhodamine B (SRB) assays, are described below.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

96-well flat-bottom microplates

-

Multi-channel pipette

-

Microplate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA and resuspend in a complete medium. Determine cell density using a hemocytometer and adjust to the desired concentration (e.g., 5 x 10⁴ cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., Euphorbia factor) in a complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO-treated) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability using the formula:

-

% Viability = (OD of Treated Cells / OD of Control Cells) x 100

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

-

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total cellular biomass.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

Trypsin-EDTA

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution (10 mM, pH 10.5)

-

1% Acetic Acid

-

96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

-

Cell Fixation: After incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Remove the TCA and wash the plates five times with distilled water. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove any unbound SRB dye.

-

Drying: Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as described for the MTT assay and determine the IC₅₀ value.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Caption: Experimental workflow for cytotoxicity screening of natural products.

Many Euphorbia factors are reported to induce cell death via the mitochondrial pathway of apoptosis. This intrinsic pathway is critical for cellular homeostasis and is a common target for anticancer agents.

Caption: The mitochondrial (intrinsic) pathway of apoptosis.

References

CAS number and molecular weight of Euphorbia factor L7b

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Euphorbia factor L7b is a diterpenoid compound isolated from plants of the Euphorbia genus. Diterpenoids from Euphorbia species are a diverse group of natural products with a wide range of biological activities, making them of significant interest to researchers in medicinal chemistry and drug discovery. This technical guide provides a summary of the available physicochemical data for Euphorbobia factor L7b.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for any research endeavor. The following table summarizes its key identifiers and molecular characteristics.

| Property | Value | Reference |

| CAS Number | 93550-95-9 | [1][2][3][4] |

| Molecular Formula | C₃₃H₄₀O₉ | [3] |

| Molecular Weight | 580.67 g/mol | [1][3] |

| Appearance | White to off-white solid | [1][2] |

Biological Activity and Mechanism of Action

Detailed studies on the specific biological activity and mechanism of action of this compound are not extensively available in the public domain. However, research on other lathyrane-type diterpenoids isolated from Euphorbia lathyris provides valuable context and potential avenues for investigation.

Many diterpenoids from Euphorbia species have been reported to exhibit a range of biological activities, including anti-inflammatory, cytotoxic, and antiviral effects.[4] For instance, several lathyrane-type diterpenoids have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced microglial and macrophage cells, suggesting anti-inflammatory potential.[1][2]

Some Euphorbia factors, such as L1, L2, and L3, have been investigated for their cytotoxic effects against various cancer cell lines.[5][6] The proposed mechanisms often involve the induction of apoptosis through mitochondrial pathways.[6][7][8] Furthermore, some of these compounds have been observed to disrupt cell cycle progression and interfere with the cytoskeleton.[5][9]

Given the structural similarity of this compound to other bioactive lathyrane diterpenoids, it is plausible that it may exhibit similar biological activities. However, dedicated experimental studies are required to elucidate its specific pharmacological profile.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available in the reviewed literature. However, methodologies used for the isolation and biological evaluation of other Euphorbia diterpenoids can serve as a valuable reference for researchers.

General Isolation Procedure for Lathyrane Diterpenoids from Euphorbia lathyris Seeds:

The following is a generalized workflow for the extraction and isolation of lathyrane-type diterpenoids, adapted from studies on related compounds.[5][6]

Figure 1. Generalized workflow for the isolation of lathyrane diterpenoids.

In Vitro Cytotoxicity Assay (MTT Assay):

The following protocol is a standard method for assessing the cytotoxic activity of compounds like Euphorbia factors against cancer cell lines.[6]

Figure 2. Workflow for a typical in vitro cytotoxicity (MTT) assay.

Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, studies on other diterpenoids from Euphorbia suggest potential interactions with key cellular signaling cascades, particularly those involved in inflammation and apoptosis. For example, the anti-inflammatory effects of some diterpenoids are mediated through the inhibition of the NF-κB signaling pathway.[10] The pro-apoptotic effects of compounds like Euphorbia factor L3 have been linked to the mitochondrial apoptosis pathway, involving the release of cytochrome c.[6][7]

The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound based on the known activities of related compounds.

Figure 3. Potential signaling pathways for investigation of this compound.

Disclaimer: This document is intended for research and informational purposes only. The biological activities and mechanisms of action of this compound have not been fully elucidated and require further investigation. The experimental protocols provided are generalized and should be adapted and optimized for specific experimental conditions.

References

- 1. Diterpenoids from the seeds of Euphorbia lathyris and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diterpenoids from the seeds of Euphorbia lathyris and their effects on microglial nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-QToF chemical profiling of Euphorbia grantii Oliv. and its potential to inhibit LPS-induced lung inflammation in rats via the NF-κB, CY450P2E1, and P38 MAPK14 pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Relationship between Euphorbia factor L7b and other Euphorbia factors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Euphorbiaceae family is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the lathyrane-type diterpenoids, known as Euphorbia factors, have garnered significant attention for their potent cytotoxic and other pharmacological activities. This technical guide provides a comprehensive overview of Euphorbia factor L7b, detailing its chemical properties and exploring its relationship with other notable Euphorbia factors. By presenting comparative quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this document aims to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Introduction to Euphorbia Factors

Euphorbia factors are a class of lathyrane diterpenoids predominantly isolated from the seeds of Euphorbia lathyris L.[1]. These compounds are characterized by a complex tricyclic carbon skeleton. The structural diversity within this family arises from the varied number and nature of acyl substituents on the diterpene core. Several Euphorbia factors, including L1, L2, and L3, have been reported to exhibit significant biological activities, most notably cytotoxicity against various cancer cell lines and the ability to modulate multidrug resistance (MDR)[2]. Their mechanism of action often involves the induction of apoptosis through the mitochondrial pathway[3][4].

Physicochemical Properties of this compound and Related Factors

| Feature | This compound | Euphorbia factor L1 | Euphorbia factor L2 | Euphorbia factor L3 |

| CAS Number | 93550-95-9 | 76376-43-7 | 218916-51-9 | 218916-52-0 |

| Molecular Formula | C₃₃H₄₀O₉ | C₃₂H₄₀O₈ | C₃₂H₄₀O₈ | C₃₁H₃₈O₇ |

| Molecular Weight | 580.67 g/mol | 552.66 g/mol | 552.66 g/mol | 522.63 g/mol |

| IUPAC Name | (2S,3S,4R,5R,9S,11R,15R)-3-benzoyloxy-5,15,17-triacetoxy-14-oxolathyra-6Z,12E-diene | [(1'R,2S,3'E,5'R,7'S,11'R,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.0⁵,⁷]pentadec-3-ene]-13'-yl] 2-phenylacetate | Not Available | (1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.0⁵,⁷]pentadec-3-enyl) benzoate |

Comparative Cytotoxic Activity